Benzo[b][4,7]phenanthrolin-11(7H)-one, 8,9,10,12-tetrahydro-9,9-dimethyl-12-(3-pyridinyl)-
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Overview
Description
9,9-DIMETHYL-12-(3-PYRIDYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE is a complex organic compound belonging to the phenanthroline derivatives. Phenanthroline derivatives are known for their versatile applications in coordination chemistry, particularly as ligands due to their ability to form stable complexes with various metal ions .
Preparation Methods
The synthesis of 9,9-DIMETHYL-12-(3-PYRIDYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE involves the condensation of 6-aminoquinaldine with aromatic aldehydes and cyclic β-diketones such as 1,3-cyclohexanedione or dimedone in butanol. This reaction yields new 12-aryl-3-methyl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-ones and their 9,9-dimethyl derivatives . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Common reagents used in these reactions include sodium nitrite, acetic acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9,9-DIMETHYL-12-(3-PYRIDYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 9,9-DIMETHYL-12-(3-PYRIDYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE involves its ability to act as a chelating ligand. The nitrogen atoms in the phenanthroline ring system coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic and biological processes, influencing molecular targets and pathways .
Comparison with Similar Compounds
Similar compounds include other phenanthroline derivatives such as 1,10-phenanthroline and its methyl derivatives. Compared to these compounds, 9,9-DIMETHYL-12-(3-PYRIDYL)-8,9,10,12-TETRAHYDROBENZO[B][4,7]PHENANTHROLIN-11(7H)-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties . This uniqueness makes it particularly valuable in specialized applications in coordination chemistry and material science .
Properties
Molecular Formula |
C23H21N3O |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
9,9-dimethyl-12-pyridin-3-yl-7,8,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11-one |
InChI |
InChI=1S/C23H21N3O/c1-23(2)11-18-22(19(27)12-23)20(14-5-3-9-24-13-14)21-15-6-4-10-25-16(15)7-8-17(21)26-18/h3-10,13,20,26H,11-12H2,1-2H3 |
InChI Key |
RQQFZQGTRXLHHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CN=CC=C5)C(=O)C1)C |
Origin of Product |
United States |
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